5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide
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Overview
Description
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminomethyl group at the 5-position, an isopropyl group at the nitrogen atom, and a sulfonamide group at the 2-position. These functional groups contribute to its reactivity and versatility in chemical synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids, oxidized pyridine derivatives.
Reduction: Amines, reduced sulfonamide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a furan ring instead of a pyridine ring.
5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Contains an aminomethyl group and an oxazole ring, differing in the heterocyclic structure.
Uniqueness
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is unique due to its combination of a pyridine ring, aminomethyl group, isopropyl substitution, and sulfonamide functionality. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.
Biological Activity
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is a compound of significant interest due to its unique structural features and promising biological activities. This article delves into its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with an aminomethyl group and a sulfonamide functional group. Its chemical formula is C_{11}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 244.32 g/mol. The sulfonamide group (-SO₂NH₂) is particularly noteworthy for its role in various biological activities, especially in inhibiting bacterial growth.
Antimicrobial Activity
The primary mechanism by which this compound exhibits antimicrobial activity is through the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides, which have been extensively used in antibiotic therapies.
Key Findings:
- Inhibition of Bacterial Growth: In vitro studies have demonstrated that this compound effectively reduces bacterial growth, showcasing its potential as an antibiotic agent.
- Comparative Analysis: The compound's antimicrobial efficacy can be compared to other sulfonamides, highlighting its unique substitution pattern that may enhance its pharmacological profile.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown notable anti-inflammatory effects. Research indicates that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Research Insights:
- COX-2 Inhibition: Studies have reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib. This suggests that the compound could serve as a potential therapeutic agent in managing inflammatory conditions.
- Mechanism of Action: The compound's ability to inhibit COX-2 may be linked to its structural characteristics, which allow it to interact effectively with the enzyme's active site.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique features of this compound:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
5-Methyl-2-pyridinesulfonamide | 65938-77-4 | 0.92 | Contains a methyl group instead of aminomethyl |
3-Methylpyridine-2-sulfonamide | 65938-79-6 | 0.88 | Methyl substitution at position three |
N,N-Diethylpyridine-2-sulfonamide | 314250-03-8 | 0.78 | Diethyl substitution; different alkyl groups |
Sulfapyridine | 144-83-2 | 0.75 | Historical use as an antibiotic; different structure |
This table illustrates how the specific substitution pattern of this compound contributes to its distinct biological activities.
Case Studies and Research Findings
-
In Vitro Studies on Antimicrobial Efficacy:
- A study demonstrated that the compound significantly inhibited the growth of various bacterial strains when tested in vitro.
- Results indicated a dose-dependent response, with higher concentrations leading to more substantial inhibition.
-
Anti-inflammatory Efficacy Assessment:
- In animal models, the compound was shown to reduce inflammation markers significantly compared to control groups.
- The results were comparable to those observed with standard anti-inflammatory drugs.
-
Mechanistic Studies:
- Investigations into the molecular interactions revealed that the compound binds competitively to the active site of COX enzymes, thereby inhibiting their function.
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-(aminomethyl)-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)9-4-3-8(5-10)6-11-9/h3-4,6-7,12H,5,10H2,1-2H3 |
InChI Key |
AQFXWIFGJQJHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=NC=C(C=C1)CN |
Origin of Product |
United States |
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